methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate
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Overview
Description
Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a chemical compound that features a benzoate ester linked to a triazole ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate typically involves the reaction of methyl 3-bromomethylbenzoate with 3-nitro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The triazole ring can undergo oxidation reactions, potentially forming N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Methyl 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoate.
Substitution: 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.
Oxidation: N-oxide derivatives of the triazole ring.
Scientific Research Applications
Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s energetic properties make it a candidate for use in high-energy materials and propellants.
Biological Studies: It is used in studies to understand the biological activity of triazole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate .
- 3-Methyl-1,2,4-triazole .
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Uniqueness
Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the triazole ring enhances its reactivity and potential for diverse applications in medicinal and materials chemistry.
Properties
IUPAC Name |
methyl 3-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-10(16)9-4-2-3-8(5-9)6-14-7-12-11(13-14)15(17)18/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICVJHWVDUIFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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